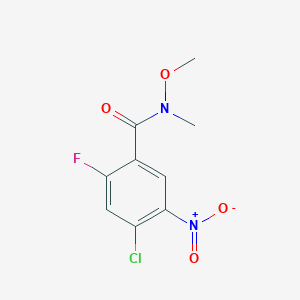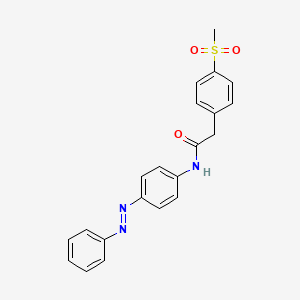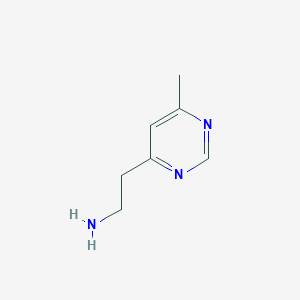![molecular formula C17H22N4O2 B14130172 Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- is a complex organic compound that features a unique structure combining an imidazole ring, a benzopyran moiety, and a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the construction of the benzopyran moiety. The final step involves the formation of the urea linkage through a condensation reaction between the amine and isocyanate groups.
Imidazole Ring Formation: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Benzopyran Moiety Construction: The benzopyran structure is typically formed through a series of cyclization reactions involving phenolic compounds and aldehydes.
Urea Linkage Formation: The final step involves the reaction of the amine group from the imidazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the benzopyran moiety, converting it into dihydrobenzopyran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzopyran and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydrobenzopyran derivatives, and various substituted imidazole and benzopyran compounds .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The benzopyran moiety can interact with cellular membranes, affecting their fluidity and function . The urea linkage provides stability and enhances the compound’s bioavailability .
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure but differ in their overall molecular architecture.
Benzopyran Derivatives: Compounds such as coumarin and flavonoids contain the benzopyran moiety but lack the imidazole ring and urea linkage.
Uniqueness
The uniqueness of Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- lies in its combination of the imidazole ring, benzopyran moiety, and urea linkage. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
分子式 |
C17H22N4O2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-3,4-dihydro-2H-chromen-6-yl]-3-methylurea |
InChI |
InChI=1S/C17H22N4O2/c1-3-21(17(22)18-2)14-4-5-16-15(9-14)12(6-7-23-16)8-13-10-19-11-20-13/h4-5,9-12H,3,6-8H2,1-2H3,(H,18,22)(H,19,20) |
InChI 键 |
LKNRRYREVIDBLT-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC2=C(C=C1)OCCC2CC3=CN=CN3)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



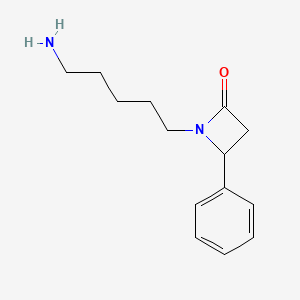
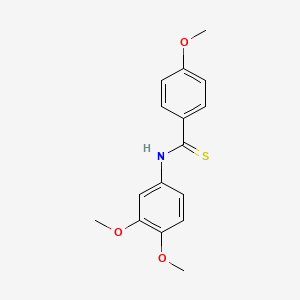

![Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-](/img/structure/B14130120.png)
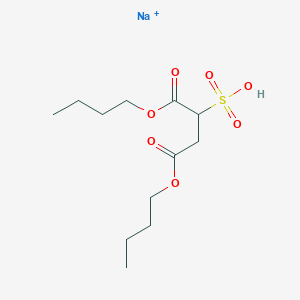
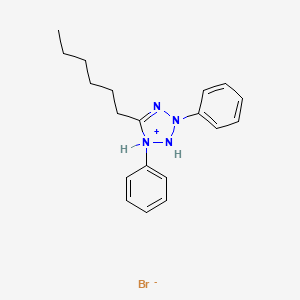

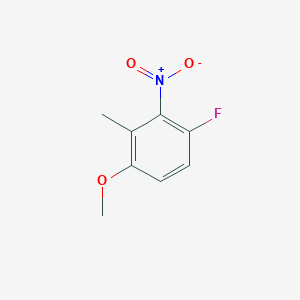
![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)
![4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine](/img/structure/B14130163.png)
